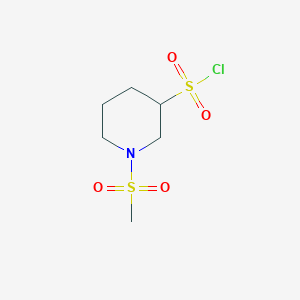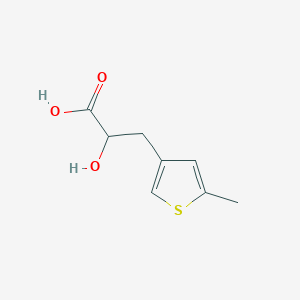
2-Hydroxy-3-(5-methylthiophen-3-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-3-(5-methylthiophen-3-yl)propanoic acid is an organic compound with the molecular formula C8H10O3S It is a derivative of thiophene, a sulfur-containing heterocycle, and features a hydroxy group and a carboxylic acid group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-(5-methylthiophen-3-yl)propanoic acid can be achieved through several methods. One common approach involves the condensation reaction of thiophene derivatives with appropriate precursors. For example, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be used to synthesize thiophene derivatives . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3-(5-methylthiophen-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic substitution reactions can be facilitated by reagents such as bromine (Br2) or sulfuric acid (H2SO4).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carboxylic acid group may yield an alcohol.
Scientific Research Applications
2-Hydroxy-3-(5-methylthiophen-3-yl)propanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It may be used in studies involving thiophene derivatives and their biological activities.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-(5-methylthiophen-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and carboxylic acid groups can form hydrogen bonds and interact with various enzymes and receptors. The thiophene ring may also play a role in its biological activity by interacting with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-2-methylpropanoic acid: A similar compound with a hydroxy group and a carboxylic acid group attached to a propanoic acid backbone.
2-Methyl-2-(5-methylthiophen-3-yl)propanoic acid: Another thiophene derivative with a similar structure.
Uniqueness
2-Hydroxy-3-(5-methylthiophen-3-yl)propanoic acid is unique due to the presence of both a hydroxy group and a carboxylic acid group on the propanoic acid backbone, as well as the thiophene ring. This combination of functional groups and the heterocyclic ring structure contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C8H10O3S |
|---|---|
Molecular Weight |
186.23 g/mol |
IUPAC Name |
2-hydroxy-3-(5-methylthiophen-3-yl)propanoic acid |
InChI |
InChI=1S/C8H10O3S/c1-5-2-6(4-12-5)3-7(9)8(10)11/h2,4,7,9H,3H2,1H3,(H,10,11) |
InChI Key |
HRROHPFIKDWCPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CS1)CC(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


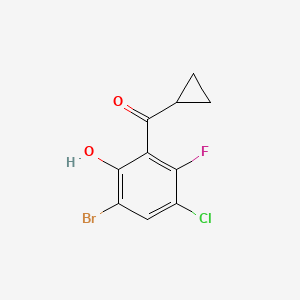
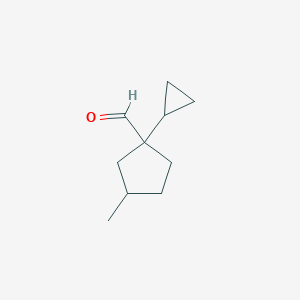


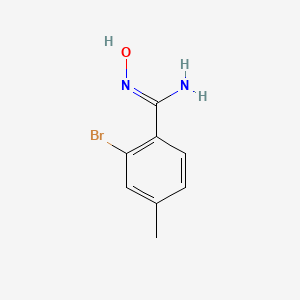
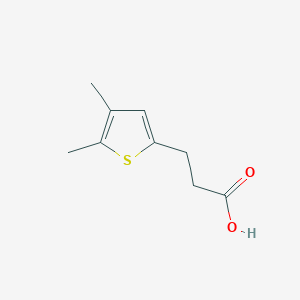

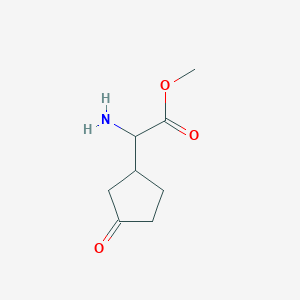
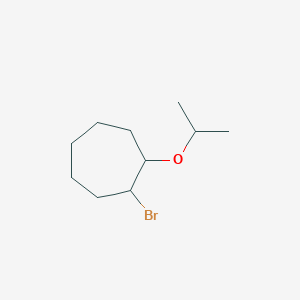
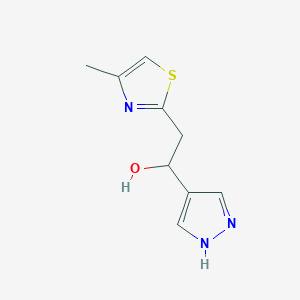

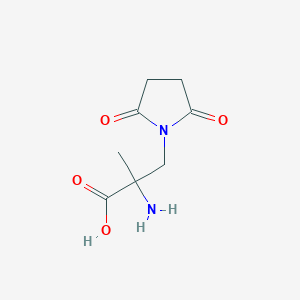
![Methyl 2-[(but-3-yn-2-yl)amino]pyridine-4-carboxylate](/img/structure/B13316912.png)
